6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine
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Overview
Description
6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperazine structure.
Attachment of the Methoxybenzoyl Group: The methoxybenzoyl group is introduced via an acylation reaction using methoxybenzoic acid and a suitable acylating agent.
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.
Final Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine core under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent targeting various biological pathways.
Pharmacology: It is investigated for its interactions with specific receptors and enzymes, which may lead to the development of new drugs.
Biological Research: The compound is used in studies to understand its effects on cellular processes and molecular mechanisms.
Industrial Applications: It may have applications in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways . Molecular docking studies and in vitro assays are often used to elucidate these interactions and understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine structure and are studied for their potential as alpha1-adrenergic receptor antagonists.
4-[4-(3-methoxybenzoyl)piperazin-1-yl]benzonitrile: This compound has a similar methoxybenzoyl-piperazine moiety and is investigated for its biological activities.
Uniqueness
6-[4-(2-methoxybenzoyl)piperazin-1-yl]-2-methyl-N-(4-methylphenyl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C24H27N5O2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C24H27N5O2/c1-17-8-10-19(11-9-17)27-22-16-23(26-18(2)25-22)28-12-14-29(15-13-28)24(30)20-6-4-5-7-21(20)31-3/h4-11,16H,12-15H2,1-3H3,(H,25,26,27) |
InChI Key |
FSJNAUONVILEBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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